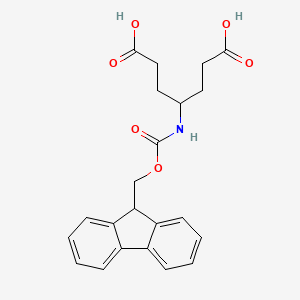

![molecular formula C8H14O B2641425 [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol CAS No. 2413847-15-9](/img/structure/B2641425.png)

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

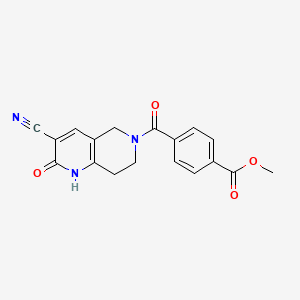

“[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” is a chemical compound with a complex structure. It is related to the compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one”, which has a molecular formula of C7H8O . The exact properties and uses of “[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” are not widely documented in the available literature.

Molecular Structure Analysis

The molecular structure of “[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” is complex and involves a bicyclic system . The related compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one” has a molecular formula of C7H8O and an average mass of 108.138 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” are not well-documented in the available literature. The related compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one” has a molecular formula of C7H8O and an average mass of 108.138 Da .Aplicaciones Científicas De Investigación

Methanol's Role in Gold(I) Catalysis

A study explored methanol's influence on gold(I)-mediated cycloisomerizations, demonstrating that methanol directs the reactivity of substituted 1,3-dien-5-ynes towards the formation of 5-alkoxycyclopentadiene rather than a substituted benzene, highlighting the versatility of methanol in affecting chemical reaction pathways under specific catalytic conditions (Marín‐Luna et al., 2019).

Methanolysis of Bicyclo[3.1.0]hexane

Research on methanolysis under acidic and basic conditions of a bicyclo[3.1.0]hexane with one cyclopropane carbon flanked by a ketone and an ester or an aldehyde revealed the cleavage of activated cyclopropane bonds, yielding 4-methoxycyclohexane or 3-methoxymethylcyclopentanone, which showcases the chemical's reactivity in different environments (Lim et al., 2002).

Impact on Lipid Dynamics

A study using small angle neutron scattering demonstrated that methanol significantly accelerates the flip-flop and transfer kinetics of lipids in bilayer compositions. This highlights methanol's potential in biomembrane and proteolipid studies, affecting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

Methanol in Hydrocarbon Conversion

The conversion of methanol to hydrocarbons, a process of interest for synthetic gasoline production, involves complex mechanisms that have been elucidated through research, including the role of methanol in forming light olefins via methanol-to-olefin (MTO) catalysis. This research provides insight into the fundamental processes of methanol conversion and its applications in energy and chemical synthesis (Haw et al., 2003).

Synthesis and Characterization of Nanoparticles

A hetero bicyclic compound was synthesized from the reaction between benzil and tris(hydroxymethyl)aminomethane in methanol, leading to the creation of zinc nanoparticles. This illustrates methanol's role in facilitating the synthesis and stabilization of nanoparticles, offering potential applications in material science and nanotechnology (Pushpanathan et al., 2014).

Propiedades

IUPAC Name |

[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFBFCQVYFFYQA-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1CC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

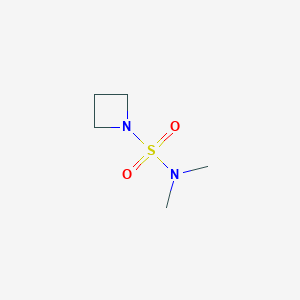

![(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2641342.png)

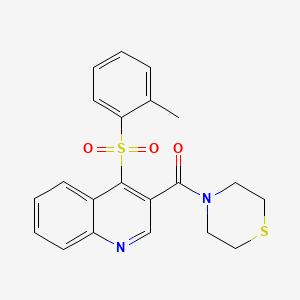

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)

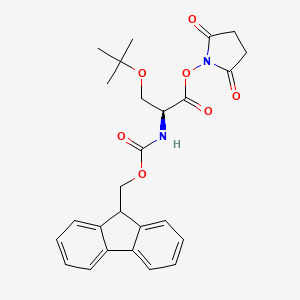

![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)

![4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2641358.png)

![N-[(4-Methyl-2-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2641361.png)

![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)